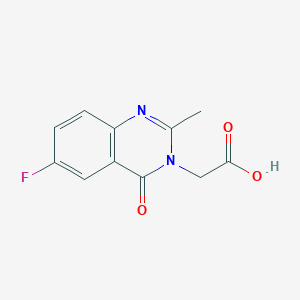

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Description

2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazolinone derivative characterized by a fluorine atom at position 6, a methyl group at position 2, and an acetic acid side chain at position 3 of the quinazolinone core. Its molecular formula is C₁₁H₉FN₂O₃, with a molecular weight of 236.20 g/mol . Quinazolinone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-6-13-9-3-2-7(12)4-8(9)11(17)14(6)5-10(15)16/h2-4H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKAUPWVJZRTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like acetic anhydride.

Introduction of the Fluoro and Methyl Groups: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI), while methylation can be achieved using methyl iodide or dimethyl sulfate.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Quinazolinone Modifications

Substituent Variations

- 2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (3d) Substituents: Chlorophenyl at position 2, phenylacetic acid side chain. Key Data: Melting point = 213°C; IR peaks at 1707 cm⁻¹ (C=O stretch) .

- 2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic Acid Hydrochloride Substituents: Amino and dichloro groups at positions 2, 5, and 4. Molecular Weight: ~303.11 g/mol (hydrochloride salt). Comparison: The amino group introduces basicity, while dichloro substitution may enhance halogen bonding but reduce solubility compared to the target’s fluoro-methyl combination .

Ring System Variations

- 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid Core Structure: Benzoxazinone instead of quinazolinone. Substituents: Chloro at position 5. Comparison: The benzoxazinone ring lacks the nitrogen at position 1, altering electronic properties and hydrogen-bonding capacity .

Side Chain Modifications

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate

- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Side Chain: Thioacetamide linked to a thiazolidinone.

Physicochemical and Spectral Comparisons

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility Features |

|---|---|---|

| Target Compound | Not reported | Moderate (carboxylic acid group) |

| 3d (Chlorophenyl derivative) | 213 | Low (bulky phenyl group) |

| 2a (Bromo-thiazolidinone hybrid) | 204–209 | Poor (bromine and thiazolidinone) |

Spectral Signatures

- IR Spectroscopy: Target Compound: Expected C=O stretch at ~1700 cm⁻¹ (quinazolinone and acetic acid). 3d: C=O stretches at 1707 cm⁻¹ (quinazolinone) and 1665 cm⁻¹ (amide), confirming structural differences .

- ¹H-NMR :

Biological Activity

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and pharmacological applications, particularly in cancer treatment.

Synthesis

The synthesis of this compound typically involves the acetylation of 2-amino-5-fluorobenzoic acid followed by nucleophilic displacement reactions. The process yields various derivatives, which can be screened for biological activity.

Anticancer Activity

Quinazoline derivatives, including this compound, have shown significant anticancer properties. A study reported that related compounds exhibited IC50 values ranging from 2.3 to 176.5 µM against different cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) . Specifically, another derivative demonstrated an IC50 of 5.9 ± 1.7 µM against A549 cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6n | A549 (Lung) | 5.9 ± 1.7 |

| Compound 6n | SW-480 (Colorectal) | 2.3 ± 0.91 |

| Compound 6n | MCF-7 (Breast) | 5.65 ± 2.33 |

| Cisplatin | A549 | 15.37 |

| Cisplatin | SW-480 | 16.1 |

The mechanism of action includes induction of apoptosis and cell cycle arrest in the S phase . Flow cytometry analyses revealed that treatment with compound 6n led to a significant increase in apoptotic cells at higher concentrations .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that quinazoline derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound X | E. coli | 0.0195 |

| Compound Y | Bacillus mycoides | 0.0048 |

| Compound Z | C. albicans | 0.0048 |

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by their structural modifications. Substituents at specific positions on the phenyl ring have been shown to enhance or diminish activity, with halogen substitutions generally increasing potency .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in preclinical settings:

- A549 Cell Line Study : Compound 6n demonstrated a dose-dependent increase in apoptosis and cell cycle arrest.

- SW-480 Cell Line Study : The compound showed significant cytotoxicity compared to standard chemotherapeutics like Cisplatin.

Q & A

Q. How can researchers optimize the synthesis yield of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid?

- Methodological Answer : The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. For the target compound, key steps include:

- Core Formation : React 6-fluoro-2-methylanthranilic acid with chloroacetic acid under basic conditions (e.g., NaOH) to form the quinazolinone ring .

- Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or alkylation, ensuring equimolar ratios and controlled pH (8–10) to minimize side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Reported yields range from 45%–68%, depending on reaction time and temperature .

Q. What analytical techniques are critical for characterizing this compound's purity and structure?

- Methodological Answer :

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

- FTIR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .

- NMR : Key signals include the quinazolinone C-4 carbonyl (δ ~160–165 ppm in ¹³C NMR) and acetic acid protons (δ ~3.8–4.2 ppm in ¹H NMR) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anti-inflammatory : Use carrageenan-induced paw edema models in rodents, comparing inhibition rates to Indomethacin (baseline ~78% activity) .

- Antimicrobial : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values <50 µg/mL indicate promise) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for quinazolinone derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 1–100 µM) to confirm potency .

- Structural Modifications : Compare analogs with varying substituents (e.g., 6-fluoro vs. 6-chloro) to isolate electronic/hydrophobic effects on activity .

- Meta-Analysis : Cross-reference data from >3 independent studies to identify trends (e.g., fluoro-substituted derivatives consistently show higher solubility and bioavailability) .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Focus on hydrogen bonding between the acetic acid group and active-site residues (e.g., Arg120 in COX-2) .

- QSAR Models : Train models on datasets of 50+ analogs to predict logP and pKa values, optimizing for membrane permeability .

Q. What advanced synthetic routes address challenges in introducing electron-withdrawing groups (e.g., fluoro) at position 6?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to selectively fluorinate the quinazolinone precursor at position 6 before cyclization .

- Microwave-Assisted Synthesis : Reduce reaction times (30–60 mins vs. 12 hrs conventional) and improve regioselectivity for fluorine incorporation .

Data Contradiction Analysis

Q. Why do some studies report low aqueous solubility despite the compound's carboxylic acid group?

- Analysis : The acetic acid moiety enhances solubility only at physiological pH (7.4). At lower pH (e.g., gastric conditions), protonation reduces solubility. Use pH-solubility profiling and co-solvents (e.g., PEG-400) to address formulation challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.